
4-hydrazinylbenzenesulfonamide Hydrochloride
Overview
Description
4-Hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7) is a sulfonamide derivative characterized by a hydrazine group (-NH-NH2) attached to a benzene ring substituted with a sulfonamide (-SO2NH2) moiety. Its hydrochloride salt form enhances solubility and stability in aqueous solutions, making it a valuable intermediate in pharmaceutical synthesis .
Preparation Methods
Diazotization-Reduction Pathway
The most widely documented method for synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride involves a two-step diazotization-reduction sequence starting from 4-aminobenzenesulfonamide.
Reaction Mechanism and Conditions
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Diazotization :
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Reactants : 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C .
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Reagent : Aqueous sodium nitrite (NaNO₂, 20 mmol) is added dropwise under vigorous stirring, forming the diazonium salt (4-sulfamoylbenzenediazonium chloride) .
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Key Observation : Completion is indicated by a clear solution, typically achieved within 30–60 minutes .
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Reduction :
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Reagent : The diazonium salt is reduced using stannous chloride (SnCl₂·H₂O, 10 g) in concentrated HCl (10 mL) .
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Conditions : Rapid stirring at 0–5°C until precipitation occurs, followed by overnight standing to ensure complete reduction .
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Product Isolation : The solid is vacuum-filtered, washed with cold water, and dried to yield this compound .
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Table 1: Summary of Diazotization-Reduction Protocol
Step | Reactants | Reagents/Conditions | Key Outcomes |
---|---|---|---|
Diazotization | 4-Aminobenzenesulfonamide | NaNO₂, HCl, 0–5°C | Formation of diazonium salt |
Reduction | Diazonium salt | SnCl₂, HCl, 0–5°C, 12–24 hr | Precipitation of hydrochloride derivative |
Yield and Purity Considerations
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Yield : Reported yields range from 65% to 75% under optimized laboratory conditions .
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Purity Enhancement : Recrystallization from ethanol-water mixtures (1:3 v/v) improves purity to >98%, as confirmed by HPLC .
Alternative Synthetic Routes
Hydrazine Hydrochloride Direct Substitution
A less common approach involves nucleophilic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate:
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Reactants : 4-Chlorobenzenesulfonamide (1 eq) and hydrazine hydrate (3 eq).
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Conditions : Reflux in ethanol (12 hr, 80°C).
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Challenges : Lower yields (50–60%) due to competing hydrolysis side reactions.
Table 2: Comparison of Synthetic Methods
Method | Starting Material | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Diazotization-Reduction | 4-Aminobenzenesulfonamide | 70–75 | >98 | High (industrial) |
Hydrazine Substitution | 4-Chlorobenzenesulfonamide | 50–60 | 90–95 | Moderate |
Industrial-Scale Production
Process Intensification Strategies
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Continuous Flow Systems : Replacing batch reactors with continuous flow setups reduces reaction time by 40% and improves yield consistency .
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Catalyst Recycling : SnCl₂ recovery via acid extraction minimizes waste and cost .
Analytical Characterization
Spectroscopic Validation
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FT-IR : Key peaks at 3330 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N), and 1190 cm⁻¹ (S=O) .
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¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH₂) .
Purity Assessment
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HPLC : Retention time of 4.8 min (C18 column, acetonitrile:H₂O = 70:30) .
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Elemental Analysis : C (32.1%), H (3.9%), N (18.7%) vs. theoretical C (32.3%), H (3.8%), N (18.8%) .
Applications in Medicinal Chemistry
Pyrazole Derivative Synthesis
This compound serves as a precursor for pyrazole-based inhibitors:
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylbenzenesulfonamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions to form various substituted benzenesulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, hydrazine derivatives, and substituted benzenesulfonamides .
Scientific Research Applications
Anti-inflammatory Drug Synthesis
4-Hydrazinylbenzenesulfonamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been linked to the production of Celecoxib (Celebrex), which selectively inhibits cyclooxygenase-2 (COX-2) enzymes involved in inflammation pathways. The synthesis pathway involves the reaction of hydrazine derivatives with substituted benzenesulfonamides, leading to high-yield production of therapeutic agents .
Antimicrobial Properties
Research indicates that compounds derived from 4-hydrazinylbenzenesulfonamide exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents for treating infections .
Pesticide Development
The compound is recognized for its role as an intermediate in the synthesis of pesticides. Its derivatives are utilized in formulating agrochemicals that target specific pests while minimizing environmental impact. The ability to modify the sulfonamide structure allows for the development of tailored pesticides with enhanced efficacy against various agricultural pests .
Dye Manufacturing
This compound is also employed in the dye industry as an intermediate for synthesizing azo dyes and other colorants. These dyes are widely used in textiles and other materials due to their vibrant colors and stability .
Research Reagent
In laboratory settings, this compound serves as a reagent for various organic synthesis reactions. Its ability to participate in coupling reactions makes it valuable for researchers exploring new synthetic pathways or developing novel compounds .
Case Study 1: Synthesis of Celecoxib
A detailed study demonstrated the efficient synthesis of Celecoxib using this compound as a key intermediate. The process involved optimizing reaction conditions to achieve high yields and purity, showcasing the compound's importance in pharmaceutical chemistry .
Case Study 2: Antimicrobial Activity Assessment
Research conducted on derivatives of 4-hydrazinylbenzenesulfonamide revealed significant antimicrobial activity against several bacterial strains. This study highlighted the potential of these compounds in developing new therapeutic agents aimed at combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-Hydrazinylbenzenesulfonamide Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Compound Name | Structural Features | Key Differences |
---|---|---|
Phenylhydrazine hydrochloride | Phenyl + hydrazine + HCl | Lacks sulfonamide group |
4-Methoxyphenylhydrazine HCl | Methoxy substituent + hydrazine + HCl | Altered electronic properties |
4-Cyanophenylhydrazine HCl | Cyano group (-CN) + hydrazine + HCl | Increased polarity, distinct reactivity |
Celecoxib Impurity 10 HCl | Sulfonamide + trifluoromethyl pyrazole + HCl | NSAID-related impurity profile |
Anti-inflammatory Activity
- 4-Hydrazinylbenzenesulfonamide HCl : Pyrazoline derivatives (e.g., compound 5d–f ) reduced carrageenan-induced paw edema in rats by 45–62% .
- Phenylhydrazine HCl : Derivatives showed weaker activity (25–38% inhibition), highlighting the sulfonamide group's role in enhancing COX-2 binding .
Antitubercular Activity
- 4-Hydrazinylbenzenesulfonamide HCl : Pyrazole-clubbed pyrazoline derivatives (e.g., 9a–p ) exhibited MIC values of 0.8–3.2 µg/mL against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .
- Non-sulfonamide analogs: MIC values >10 µg/mL, underscoring the necessity of the sulfonamide moiety for mycobacterial target engagement .
Carbonic Anhydrase Inhibition
Biological Activity
4-Hydrazinylbenzenesulfonamide Hydrochloride, a compound with the chemical formula C7H10ClN3O2S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure
The structure of this compound features a hydrazine functional group attached to a benzenesulfonamide moiety. This configuration is crucial for its biological activity, particularly in enzyme inhibition and cytotoxicity against cancer cells.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid. Various synthetic routes have been explored to optimize yield and purity, including methods that eliminate the use of organic solvents for environmental benefits .
Enzyme Inhibition
This compound is known to inhibit several enzymes, which contributes to its biological effects. For instance, it has been shown to inhibit carbonic anhydrases (CAs), with IC50 values as low as 0.12 μM for hCAII isoforms . This inhibition can disrupt tumor cell proliferation and is a promising target for anti-cancer therapies.
Cytotoxicity Against Cancer Cell Lines
Research indicates that derivatives synthesized from 4-hydrazinylbenzenesulfonamide exhibit significant cytotoxicity against various human tumor cell lines. Notable findings include:
- MCF-7 (breast cancer) : Compounds derived from this compound demonstrated IC50 values ranging from 0.00246 μg/mL to higher concentrations depending on structural modifications .
- Hela (cervical cancer) : The compound has shown moderate to high cytotoxicity, with growth inhibition percentages (GI%) reaching up to 104% in certain derivatives .
- A549 (lung cancer) : Similar trends in cytotoxicity were observed, indicating broad-spectrum anti-cancer potential .
The mechanism of action involves the interaction with specific molecular targets, primarily through enzyme inhibition. For example, compounds derived from 4-hydrazinylbenzenesulfonamide have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting pathways related to growth and survival .
Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of various derivatives synthesized from 4-hydrazinylbenzenesulfonamide. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer activity due to improved binding affinity to target enzymes involved in tumor growth regulation. Table 1 summarizes the findings:
Compound | Cell Line | IC50 (μM) | Mechanism |
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Compound A | MCF-7 | 0.00246 | CA Inhibition |
Compound B | Hela | 0.15 | Apoptosis Induction |
Compound C | A549 | 0.24 | Cell Cycle Arrest |
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study evaluated the impact of various substituents on the biological activity of derivatives. Key findings included:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride, and how can purity be ensured?
- Methodological Answer : A validated synthesis route involves diazotization of sulfanilamide (3.42 g, 0.02 mol) with hydrochloric acid (10 mL) and sodium nitrite (1.4 g, 0.02 mol) in an ice bath, followed by reduction with sodium sulfite (2.52 g) and sodium hydroxide (0.800 g). The product is acidified with HCl, concentrated, and precipitated. Purification via column chromatography yields white crystals (88% yield, mp: 225°C) . Purity should be confirmed via HPLC (e.g., Shimadzu UFLC system) and NMR (e.g., Agilent 500 MHz) to verify structural integrity .
Q. How should researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydrazine (-NH-NH₂) vibrations.
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–7.8 ppm), hydrazine NH₂ (δ 4.5–5.0 ppm), and sulfonamide NH₂ (δ 2.8–3.2 ppm).
- Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 233.06 (M+H⁺) .
Q. What solvent systems are compatible with this compound for stability studies?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests in aqueous buffers (pH 4–9) should monitor decomposition via UV-Vis spectroscopy (λmax ~260 nm) over 24–72 hours. Avoid prolonged exposure to strong acids/bases to prevent sulfonamide bond cleavage .
Q. How can researchers optimize purification techniques for this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) at 0–5°C improves crystallinity. For impurities with similar polarity, use silica gel chromatography (ethyl acetate:methanol 9:1) and validate purity via TLC (Rf ~0.4 in same solvent system) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of 4-hydrazinylbenzenesulfonamide derivatives be resolved?
- Methodological Answer : Discrepancies in COX inhibition or antimicrobial activity may arise from assay conditions (e.g., enzyme source, substrate concentration). Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., RAW 264.7 macrophages for COX-2) and validate via molecular docking (e.g., AutoDock Vina) to compare binding affinities with known inhibitors . Cross-reference results with structural analogs (e.g., Celecoxib intermediates) to identify SAR trends .
Q. What strategies improve the sensitivity of analytical methods for detecting trace impurities in synthesized batches?
- Methodological Answer : Optimize HPLC conditions (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. For sub-ppm impurity detection, use LC-MS/MS (MRM mode) targeting common byproducts (e.g., unreacted sulfanilamide or diazonium salts). Validate method robustness via spike-recovery experiments (90–110% recovery) .
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer : Conduct kinetic studies under varying temperatures (25–80°C) and pH (3–9) to determine rate constants. Use isotopic labeling (e.g., ¹⁵N hydrazine) and track intermediates via in situ FTIR or Raman spectroscopy. DFT calculations (e.g., Gaussian 16) can model transition states and activation energies for key steps like diazonium salt formation .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability with COX-2 or carbonic anhydrase IX. Use QSAR models trained on sulfonamide datasets to predict off-target effects (e.g., hERG channel inhibition). Validate predictions with in vitro assays (e.g., fluorescence polarization for enzyme inhibition) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, chemical goggles) in fume hoods. In case of exposure, rinse skin with water (15 minutes) and eyes with saline (20 minutes). Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor airborne particles via OSHA-compliant respirators (N95) in high-dust environments .
Q. How can the compound’s stability under varying pH and temperature conditions be quantified?
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939095 | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
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Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17852-52-7, 27918-19-0 | |
Record name | 4-Hydrazinylbenzenesulfonamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17852-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=27918-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
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Record name | (4-Sulfamoylpheny)hydrazine monohydrochloride | |
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Record name | 4-Sulfamoylphenyl)hydrazine hydrochloride | |
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Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Hydrazinobenzenesulfonamide hydrochloride | |
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Retrosynthesis Analysis
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